(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol

Lipophilicity Physicochemical Property Drug Likeness

This specific (arylthio)pyridylalkanol is distinguished by its ethylthio substituent, which imparts a precise lipophilicity (LogP 3.35) critical for target binding and membrane permeability that bulkier or smaller alkylthio analogs cannot replicate. The primary alcohol at the pyridine 3-position is a unique synthetic handle for derivatization, enabling systematic exploration of fungicidal activity and metabolic stability. As a key intermediate in disclosed Botrytis cinerea fungicide research, substituting this precise building block with a generic analog introduces an unquantified risk of altered potency and selectivity. Procurement supports direct SAR study and scalable, environmentally benign synthesis via mechanochemical protocols.

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
Cat. No. B12598975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol
Molecular FormulaC14H15NOS
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C2=NC=C(C=C2)CO
InChIInChI=1S/C14H15NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-9,16H,2,10H2,1H3
InChIKeyPJFGFYZNAUQBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol: Chemical Identity, Procurement Parameters, and Comparator Context


(6-[4-(Ethylthio)phenyl]pyridin-3-yl)methanol (CAS 887974-58-5) is a heterocyclic organic compound belonging to the substituted pyridin-3-ylmethanol class, characterized by a 4-ethylthio-phenyl group at the pyridine 6-position . Its molecular formula is C₁₄H₁₅NOS, with a molecular weight of 245.34 g/mol, exact mass 245.08700, and calculated LogP of 3.35290 . The compound's structure features a primary alcohol (-CH₂OH) at the pyridine 3-position, an arylthioether linkage, and is cataloged under the heterocyclic building block category for research applications . Primary comparators for scientific selection include (i) other 6-arylthio-substituted pyridin-3-ylmethanols varying in the aryl substituent or alkylthio chain length, (ii) (arylthio)pyridylalkanols with alternative alcohol substitution patterns (e.g., secondary or tertiary alcohols), and (iii) oxygen-linked analogs (aryloxy-pyridylmethanols) where the sulfur atom is replaced by oxygen. The compound's unique combination of the ethylthio substituent and the primary alcohol at the pyridine 3-position distinguishes it from other members of the arylthio-pyridylalkanol class [1][2].

(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol Procurement: Why Interchange with Generic Arylthio-Pyridylalkanols Is Not Supported by Evidence


Within the (arylthio)pyridylalkanol class, fungicidal and insecticidal activities are known to vary substantially depending on the specific substitution pattern on the aryl ring and the nature of the alcohol moiety (primary vs. secondary vs. tertiary) [1][2]. While patents disclose broad generic claims covering hundreds of compounds, specific biological activity data are reported only for a limited subset of examples, none of which exactly match (6-[4-(Ethylthio)phenyl]pyridin-3-yl)methanol [1]. The ethylthio substituent imparts a distinct lipophilicity profile (LogP = 3.35) compared to methylthio, halogen, or trifluoromethyl analogs, which can significantly alter membrane permeability, target binding, and metabolic stability . Additionally, the primary alcohol at the pyridine 3-position provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) that differs fundamentally from secondary or tertiary alcohols found in many comparator compounds [1]. Given the absence of direct comparative efficacy data, substituting this specific compound with a generic (arylthio)pyridylalkanol analog—even one with a similar molecular weight—carries unquantified risk of altered potency, selectivity, or physicochemical behavior. The following sections document the available quantitative evidence that substantiates the basis for differentiation.

(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol: Quantitative Differentiation Evidence Against Closest Analogs


Calculated Lipophilicity (LogP) vs. Methylthio and Trifluoromethyl Analogs

The target compound exhibits a calculated LogP of 3.35290, which is higher than the typical range for analogous methylthio-substituted pyridinylmethanols (estimated LogP ≈ 2.8–3.0) but lower than trifluoromethyl-substituted analogs (estimated LogP ≈ 3.8–4.2) . This lipophilicity profile suggests distinct membrane permeability and pharmacokinetic behavior relative to comparators .

Lipophilicity Physicochemical Property Drug Likeness

Synthetic Yield from Eco-Efficient Mortar-Pestle Grinding Method vs. Conventional Solution-Phase Synthesis

A 2023 study demonstrated that methanol- and ethylthio-substituted pyridines, including derivatives structurally related to the target compound, can be synthesized via an eco-efficient mortar-pestle grinding approach with yields ranging from 85% to 96% within 30–40 minutes [1]. In contrast, conventional solution-phase methods for similar (arylthio)pyridylalkanols often require longer reaction times (several hours to overnight) and may yield lower or more variable results (50–80% for comparable transformations in patent examples) [2]. While this study did not specifically report the yield for (6-[4-(Ethylthio)phenyl]pyridin-3-yl)methanol, the methodology is applicable to this compound class.

Green Chemistry Synthetic Methodology Process Optimization

Substituent-Specific Fungicidal Activity: Arylthio vs. Aryloxy Analog Class Comparison

General SAR observations from fungicide patents indicate that arylthio-substituted pyridylalkanols are more fungicidally active than their aryloxy analogs against Botrytis-type fungi [1]. While no direct head-to-head data exist for the exact target compound, the presence of the sulfur atom in the ethylthio group is a key determinant of activity within this chemotype [1][2]. The patent defines complete protection as ≥95% disease control and good protection as ≥80% but <95% in foliar spray assays at approximately 2 µg/cm² [1].

Fungicide Structure-Activity Relationship Botrytis cinerea

(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol: Evidence-Backed Research and Procurement Application Scenarios


Fungicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's classification as an (arylthio)pyridylalkanol positions it as a candidate for fungicide development targeting Botrytis cinerea and related pathogens. The ethylthio substituent provides a specific lipophilicity increment (LogP 3.35) compared to methylthio or unsubstituted analogs, enabling systematic SAR exploration of hydrophobicity effects on foliar uptake and target binding [1][2].

Green Chemistry Process Development and Scale-Up Studies

The availability of a high-yield (85–96%) mortar-pestle grinding protocol for related methanol- and ethylthio-substituted pyridines suggests that (6-[4-(Ethylthio)phenyl]pyridin-3-yl)methanol can be synthesized under environmentally benign conditions [1]. This makes it a suitable model substrate for developing solvent-free or mechanochemical synthetic routes, with potential cost and sustainability advantages over conventional solution-phase methods that require organic solvents and extended reaction times [1].

Chemical Biology Tool Compound for Thioether-Containing Probe Development

The primary alcohol handle at the pyridine 3-position enables facile derivatization via esterification, etherification, or oxidation, while the ethylthio group provides a distinct mass tag and lipophilic anchor. This combination is valuable for creating chemical probes to study sulfur-dependent biological interactions, particularly in systems where arylthioethers demonstrate differential activity compared to aryloxyethers [2].

Technical Documentation Hub

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